![molecular formula C8H7FN2S B2618119 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine CAS No. 79226-34-9](/img/structure/B2618119.png)
6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
“6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” is a chemical compound with the molecular formula C8H7FN2S . It has a molecular weight of 182.22 .
Synthesis Analysis
While specific synthesis methods for “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” were not found, similar compounds have been synthesized through various methods. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” include a molecular weight of 182.22 . The boiling point and other specific physical properties were not found in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This means that they can potentially neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.
Analgesic Activity
Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This could potentially make “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This could potentially make “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means that they can potentially kill or inhibit the growth of microorganisms, making them potentially useful in the treatment of various infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could potentially make “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could potentially make “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” useful in the treatment of various viral infections.
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could potentially make “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” useful in the treatment of various types of cancer.
Antibacterial Activity
A study has shown that N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives have antibacterial activity . This suggests that “6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” could potentially have similar properties and be useful in the treatment of bacterial infections.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Thiazole-quinolinium derivatives, which share a similar thiazole core, have been found to stimulate ftsz polymerization in bacterial cells . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the enzyme dpre1 .
Result of Action
Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
properties
IUPAC Name |
6-fluoro-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYULENSGICZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine |
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